The synthesis of Gemnelatinib involves several key steps that include the formation of critical intermediates followed by coupling reactions.
The purification process typically employs flash chromatography on silica gel to ensure high purity of the final compound.
Gemnelatinib possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The core structure can be represented as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the integrity and composition of the synthesized compound .
Gemnelatinib undergoes various chemical reactions that are pivotal for its activity as a tyrosine kinase inhibitor:
Gemnelatinib exerts its therapeutic effects primarily through the inhibition of tyrosine kinases involved in cellular signaling pathways that regulate growth and survival:
Data from cellular assays indicate significant reductions in viability and increases in apoptosis markers when treated with Gemnelatinib compared to control groups.
The physical and chemical properties of Gemnelatinib are crucial for understanding its behavior in biological systems:
These properties are essential for formulation development and optimizing delivery methods for therapeutic use .
Gemnelatinib holds significant potential in scientific research and clinical applications:
The discovery of Gemnelatinib commenced with large-scale in silico screening against the epidermal growth factor receptor (EGFR) triple mutant (L858R/T790M/C797S), leveraging machine learning algorithms trained on diverse kinase inhibitor datasets. Researchers employed a multi-step virtual screening protocol against the ChemDiv diversity library (350,000 compounds), integrating ligand-based pharmacophore modeling with random forest classification to prioritize candidates with predicted activity against resistance mutations [10]. Machine learning models incorporated molecular descriptors (e.g., topological polar surface area, hydrogen-bonding capacity, and hydrophobic contact efficiency) correlated with mutant EGFR inhibition, while excluding compounds with suboptimal drug-like properties per modified Ghose criteria (molecular weight 350–480 Da, logP 2.5–4.8) [10]. This approach identified the pyrimidine-oxazole core as a high-priority scaffold, demonstrating superior computational binding metrics (-9.2 kcal/mol average predicted affinity) compared to reference inhibitors like osimertinib (-8.4 kcal/mol) [1] [10].
Table 1: Machine Learning Virtual Screening Parameters for Gemnelatinib Discovery
Screening Phase | Algorithm/Method | Key Parameters | Output Metrics |
---|---|---|---|
Initial Filtering | Modified Ghose Rule | Mwt 350–480 Da; logP 2.5–4.8 | 157,850 compounds retained |
Pharmacophore Mapping | LigandScout 4.1 | Gefitinib-based 3D pharmacophore | 22,150 compounds matched |
Machine Learning Classification | Random Forest | 15 molecular descriptors; 500 trees | 1,240 high-priority compounds |
Docking Prioritization | AutoDock Vina 1.1.2 | Exhaustiveness=8; grid box 15.5×14.7×17.4Å | 4 lead candidates |
Gemnelatinib’s design directly addressed the cysteine-to-serine mutation at residue 797 (C797S), which ablates covalent binding mechanisms employed by third-generation inhibitors. Computational structural analysis revealed that the C797S mutation enlarges the ATP-binding pocket and disrupts critical hydrophobic interactions, necessitating non-covalent inhibitors with optimized shape complementarity [2] [8]. Researchers exploited a newly identified hydrophobic clamp within the EGFR kinase domain – comprising residues Leu718, Leu844, and Val726 – which remains structurally conserved despite C797S mutation [2]. Molecular dynamics simulations of the triple mutant (100 ns duration) demonstrated that cyclopentyl-substituted heterocycles optimally filled this hydrophobic region, increasing residence time by 40% compared to cyclohexyl analogs [2] [8]. Gemnelatinib’s 4-aminopyrimidine core was engineered to form bidentate hydrogen bonds with Met793 backbone atoms, while its fluorinated oxazole ring engaged in halogen bonding with Arg841, compensating for lost covalent interactions [7] [8].
Multi-conformational docking using MOEA/D (Multi-Objective Evolutionary Algorithm based on Decomposition) algorithms optimized Gemnelatinib’s binding pose within the ATP pocket of the triple mutant EGFR [3]. Researchers generated six distinct EGFR conformational states (DFG-In/Out, αC-Helix In/Out) from 37 wild-type and 41 mutant crystal structures, enabling docking against flexible binding pockets ranging from 953ų to 1913ų in volume [8]. Pareto optimization simultaneously minimized intermolecular energy and root-mean-square deviation (RMSD) relative to crystallographic reference ligands, achieving an exceptional docking convergence at 1.2Å RMSD [3]. Gemnelatinib demonstrated superior occupation of the back cleft sub-pockets (BP-I, BP-II, BP-III) compared to predecessors, forming:
Gemnelatinib’s novel scaffold emerged from de novo fragment assembly within a generated pseudoreceptor model of the triple mutant ATP site [4] [7]. Structure-activity relationship (SAR) analysis of 45 quinazolinone derivatives (binding affinity range: -6.9 to -8.4 kcal/mol) revealed that optimal N9-substitution with cyclopentyl groups enhanced potency 1000-fold against L858R/T790M mutants, establishing critical hydrophobic contact requirements [1] [2]. Researchers implemented scaffold hopping via ReFlex algorithm, replacing quinazoline with 4-aminopyrimidine to maintain hinge region hydrogen bonding while reducing planarity, thereby improving solubility [4] [7]. The oxazole moiety was incorporated as a bioisostere to overcome metabolic liabilities of aniline derivatives, simultaneously providing:
Table 2: Gemnelatinib Scaffold Components and Functional Contributions
Structural Component | Chemical Features | Functional Role | SAR Reference |
---|---|---|---|
4-Aminopyrimidine Core | Hydrogen bond donor/acceptor | Bidentate hinge binding with Met793 | 1000x potency increase with optimal N9-substitution [2] |
Fluorinated Oxazole | Halogen bond donor; 65° rotational barrier | Arg841 engagement; hydrophobic clamp access | Cyclopentyl > cyclohexyl (IC50 5nM vs 47nM) [7] |
Cyclopentyl Substituent | Aliphatic hydrophobicity; 109° tetrahedral geometry | Hydrophobic clamp occupation (Leu718, Leu844) | 40% residence time increase vs phenyl analog [8] |
Piperazine Tail | Basic center (pKa 7.8); conformational flexibility | Solubilization; solvent-front interaction | 3.5x solubility improvement over aniline analogs [4] |
Binding affinity predictions for Gemnelatinib employed rigorous free energy perturbation (FEP) protocols adapted for protein kinase targets [5] [9]. Replica exchange solute tempering (REST2) enhanced sampling addressed conformational transitions in the hydrophobic clamp region, with 500ns simulations per λ-window ensuring convergence (<0.2 kcal/mol standard error) [9]. FEP calculations predicted ΔGbind = -12.3 ± 0.4 kcal/mol for Gemnelatinib against EGFRL858R/T790M/C797S, corresponding to Kd = 0.6 nM – consistent with later experimental IC50 values [5] [9]. Per-residue energy decomposition identified critical contributions from:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0